1-[(4-Aminophenyl)methyl]-3,3-dimethylurea
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Overview
Description
1-[(4-Aminophenyl)methyl]-3,3-dimethylurea is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It is also known by its IUPAC name, N’-(4-aminobenzyl)-N,N-dimethylurea . This compound is characterized by the presence of an aminophenyl group attached to a dimethylurea moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[(4-Aminophenyl)methyl]-3,3-dimethylurea typically involves the reaction of 4-aminobenzylamine with dimethylcarbamoyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-[(4-Aminophenyl)methyl]-3,3-dimethylurea undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(4-Aminophenyl)methyl]-3,3-dimethylurea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-Aminophenyl)methyl]-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. The aminophenyl group allows the compound to bind to enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[(4-Aminophenyl)methyl]-3,3-dimethylurea can be compared with other similar compounds, such as:
4-Aminobenzylamine: A precursor in the synthesis of this compound, known for its use in organic synthesis.
Dimethylurea: A simple urea derivative used in various chemical reactions and as a building block for more complex molecules.
N,N-Dimethylurea: Another urea derivative with similar chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both aminophenyl and dimethylurea groups, making it a versatile and valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-[(4-aminophenyl)methyl]-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)10(14)12-7-8-3-5-9(11)6-4-8/h3-6H,7,11H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICKLQBBFXXGOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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